Dexmedetomidina clorhidrato

Descripción general

Descripción

La Dexmedetomidina clorhidrato es un agonista altamente selectivo del receptor alfa-2 adrenérgico que se usa principalmente por sus propiedades sedantes y analgésicas. Se administra comúnmente en unidades de cuidados intensivos para la sedación de pacientes con ventilación mecánica y durante procedimientos quirúrgicos para mantener la sedación . El compuesto es conocido por su capacidad de proporcionar sedación sin causar depresión respiratoria significativa, lo que lo convierte en un agente valioso en varios entornos médicos .

Aplicaciones Científicas De Investigación

La dexmedetomidina clorhidrato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los agonistas del receptor alfa-2 adrenérgico.

Biología: El compuesto se utiliza en la investigación para comprender sus efectos en las vías de señalización celular y las interacciones del receptor.

Medicina: La this compound se estudia ampliamente por sus propiedades sedantes, analgésicas y neuroprotectoras. .

Mecanismo De Acción

La dexmedetomidina clorhidrato ejerce sus efectos activando los receptores alfa-2 adrenérgicos en el sistema nervioso central. Esta activación conduce a la inhibición de la liberación de norepinefrina, lo que resulta en sedación y analgesia. El compuesto se dirige principalmente al locus coeruleus en el tronco encefálico, que juega un papel crucial en la regulación del despertar y la percepción del dolor . Además, la this compound tiene efectos antiinflamatorios y neuroprotectores, que están mediados por varias vías moleculares, incluida la inhibición de la apoptosis y el estrés oxidativo .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dexmedetomidine hydrochloride interacts with α2-adrenoceptors, which are a type of G protein-coupled receptor found in the central and peripheral nervous system . The interaction between dexmedetomidine hydrochloride and these receptors leads to a decrease in neurotransmitter release, thereby exerting its sedative, anxiolytic, sympatholytic, and analgesic-sparing effects .

Cellular Effects

Dexmedetomidine hydrochloride has been shown to have protective effects on multiple organs due to its anti-inflammatory and anti-apoptotic properties . It can reduce the release of glutamate, a major excitatory neurotransmitter, and increase the production of brain-derived growth factor (BDNF) in astrocytes to protect against glutamate neurotoxicity .

Molecular Mechanism

Dexmedetomidine hydrochloride exerts its effects at the molecular level through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus . This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .

Temporal Effects in Laboratory Settings

Dexmedetomidine hydrochloride is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine hydrochloride pharmacokinetics has been described, especially in the intensive care unit population .

Dosage Effects in Animal Models

In animal models, the effects of dexmedetomidine hydrochloride vary with different dosages . For instance, a dose of 5 mcg/kg administered intravenously produces moderate to profound sedation lasting up to 30 minutes . Increasing the intravenous dose of dexmedetomidine hydrochloride from 10 to 20 mcg/kg increases the duration but not the intensity of sedation .

Metabolic Pathways

Dexmedetomidine hydrochloride is mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine hydrochloride pharmacokinetics .

Transport and Distribution

Dexmedetomidine hydrochloride is rapidly distributed throughout the body . It readily crosses the blood-brain and placenta barriers .

Subcellular Localization

The exact subcellular localization of dexmedetomidine hydrochloride is not clearly defined. It is known to exert its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus , suggesting that it may localize to these areas within neurons.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dexmedetomidina clorhidrato generalmente implica los siguientes pasos:

Preparación del reactivo de Grignard: El bromuro de 2,3-dimetilfenilmagnesio se prepara haciendo reaccionar 2,3-dimetilbromobenceno con magnesio en tetrahidrofurano.

Formación de Intermediario: El reactivo de Grignard luego reacciona con 4-(aciloxicimetil)imidazol para formar un intermedio.

Hidrogenación: El intermedio se somete a hidrogenación en presencia de ácido clorhídrico para producir medetomidina.

Resolución quiral: La medetomidina se resuelve utilizando ácido tartárico para obtener dexmedetomidina

Métodos de producción industrial: La producción industrial de this compound implica rutas sintéticas similares, pero optimizadas para la producción a gran escala. El proceso incluye el uso de catalizadores quirales y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La dexmedetomidina clorhidrato se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes metabolitos.

Reducción: Las reacciones de reducción se utilizan en su síntesis, particularmente durante el paso de hidrogenación.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de imidazol, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes:

Oxidación: El dicromato de potasio se utiliza comúnmente como agente oxidante.

Reducción: Se utiliza gas hidrógeno en presencia de un catalizador para la reducción.

Sustitución: Se pueden utilizar varios agentes halogenantes para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen medetomidina y sus derivados, que se resuelven adicionalmente para obtener dexmedetomidina .

Comparación Con Compuestos Similares

La dexmedetomidina clorhidrato se compara a menudo con otros agonistas del receptor alfa-2 adrenérgico, como la clonidina y la medetomidina.

Compuestos similares:

Clonidina: Otro agonista del receptor alfa-2 adrenérgico utilizado por sus propiedades antihipertensivas y sedantes.

Medetomidina: La mezcla racémica de la que se deriva la this compound.

Singularidad: La this compound es única debido a su alta selectividad para los receptores alfa-2 adrenérgicos y su capacidad para proporcionar sedación sin depresión respiratoria significativa. Esto la hace particularmente valiosa en entornos de cuidados intensivos y durante procedimientos quirúrgicos .

Propiedades

IUPAC Name |

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873215 | |

| Record name | Dexmedetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145108-58-3 | |

| Record name | Dexmedetomidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145108-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmedetomidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145108583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexmedetomidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXMEDETOMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1018WH7F9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

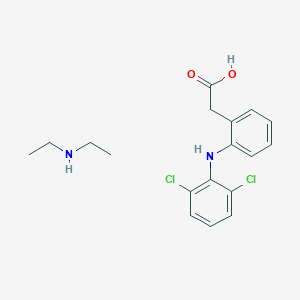

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

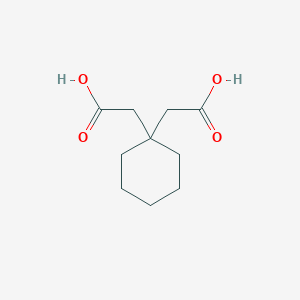

![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

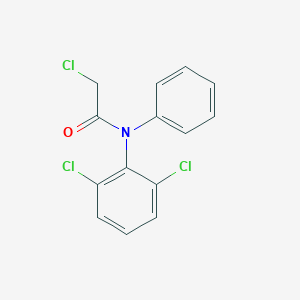

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)